molecular formula C14H21N B2915718 (2S)-2-(1-Phenylcyclopentyl)propan-1-amine CAS No. 2248172-94-1

(2S)-2-(1-Phenylcyclopentyl)propan-1-amine

Cat. No.: B2915718
CAS No.: 2248172-94-1
M. Wt: 203.329
InChI Key: XSKUGGLKGKKBCX-GFCCVEGCSA-N
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Description

(2S)-2-(1-Phenylcyclopentyl)propan-1-amine is a chiral amine compound characterized by a phenyl group attached to a cyclopentyl ring, which is further connected to a propan-1-amine moiety. This compound’s stereochemistry is specified by the (2S) configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(1-Phenylcyclopentyl)propan-1-amine typically involves the following steps:

    Formation of the Cyclopentyl Ring: Starting from a suitable cyclopentane precursor, the phenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Introduction of the Amino Group: The propan-1-amine moiety is attached through a reductive amination process, where an aldehyde or ketone intermediate reacts with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Friedel-Crafts Alkylation: Utilizing catalysts such as aluminum chloride to facilitate the attachment of the phenyl group.

    Continuous Flow Reductive Amination: Employing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(1-Phenylcyclopentyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-(1-Phenylcyclopentyl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(1-Phenylcyclopentyl)propan-1-amine: The enantiomer of the compound, differing in stereochemistry.

    (2S)-2-(1-Phenylcyclohexyl)propan-1-amine: A similar compound with a cyclohexyl ring instead of a cyclopentyl ring.

    (2S)-2-(1-Phenylcyclopentyl)butan-1-amine: A homologous compound with an extended carbon chain.

Uniqueness

(2S)-2-(1-Phenylcyclopentyl)propan-1-amine is unique due to its specific stereochemistry and the presence of a cyclopentyl ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2S)-2-(1-phenylcyclopentyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-12(11-15)14(9-5-6-10-14)13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11,15H2,1H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKUGGLKGKKBCX-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1(CCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1(CCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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